molecular formula C11H12N4O2 B13743531 ethyl 5-amino-1-phenyl-1,2,4-triazole-3-carboxylate

ethyl 5-amino-1-phenyl-1,2,4-triazole-3-carboxylate

Cat. No.: B13743531
M. Wt: 232.24 g/mol
InChI Key: WJPIJAPGRJJADX-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-phenyl-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 5, a phenyl group at position 1, and an ethyl ester at position 2. This scaffold is pivotal in medicinal chemistry due to its versatility in forming fused heterocyclic systems, such as triazolo[1,5-a]pyrimidines, which exhibit antiviral, antibacterial, and anticancer activities . The compound is synthesized via cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with diketones or enones under acidic conditions (e.g., acetic acid at reflux) .

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

ethyl 5-amino-1-phenyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C11H12N4O2/c1-2-17-10(16)9-13-11(12)15(14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13,14)

InChI Key

WJPIJAPGRJJADX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Multi-Component One-Pot Synthesis

A notable method involves a three-component one-pot reaction combining 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate in the presence of a catalyst such as 3-aminopropyltriethoxysilane (APTS) in ethanol under reflux conditions. The process proceeds via a Knoevenagel condensation between the enol form of ethyl acetoacetate and the aromatic aldehyde, followed by Michael addition of the amino group on the triazole, intramolecular cyclization, and dehydration to yield fused triazolo[4,3-a]pyrimidine derivatives. Although this method primarily yields fused heterocycles, the intermediate or related this compound can be accessed or modified from such intermediates.

Reaction Scheme Summary:

Reagents Conditions Product Type
5-Amino-1-phenyl-1H-1,2,4-triazole + Aromatic aldehyde + Ethyl acetoacetate + APTS catalyst Reflux in ethanol, 24 h Triazolo[4,3-a]pyrimidine derivatives (potential intermediates to target compound)

Nucleophilic Addition and Cyclization of Carbodiimides with Diazo Compounds

A transition-metal-free synthetic approach involves the nucleophilic addition of carbodiimides to diazo compounds such as ethyl diazoacetate, followed by intramolecular cyclization to form 5-amino-1,2,3-triazoles. Although this method is primarily described for 1,2,3-triazoles, the mechanistic insights and procedural details provide valuable parallels for synthesizing 1,2,4-triazole derivatives bearing amino and carboxylate substituents.

General Procedure:

  • React carbodiimide with ethyl diazoacetate in acetonitrile under basic conditions (KOH or Cs2CO3) at room temperature or slightly elevated temperature.
  • Stir for 15 hours to allow nucleophilic addition and cyclization.
  • Purify the product by flash column chromatography.

Key Data:

Step Reagents/Conditions Outcome Yield
1 Carbodiimide + Ethyl diazoacetate + KOH, MeCN, rt, 15 h Formation of 5-amino-1,2,3-triazole derivatives Up to 81%

This method highlights the importance of reagent purity (carbodiimide) and base choice for efficient cyclization. The approach is scalable to gram quantities with consistent yields.

Stepwise Functional Group Transformations and Cyclizations

Other methods include the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides via two complementary pathways:

  • Preparation of N-guanidinosuccinimide intermediates followed by reaction with amines under microwave irradiation.
  • Preparation of N-arylsuccinimides followed by reaction with aminoguanidine hydrochloride under microwave irradiation.

These methods emphasize the influence of amine nucleophilicity on the reaction pathway and product formation. Although focused on propanamides, the synthetic strategies and mechanistic insights are applicable to the preparation of this compound analogs.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Three-Component One-Pot Synthesis Combines triazole, aldehyde, and ethyl acetoacetate with catalyst in ethanol Simple, one-pot, compatible with various substituents Primarily yields fused heterocycles; target compound may require further steps
Nucleophilic Addition/Cyclization of Carbodiimides with Diazo Compounds Transition-metal-free, uses carbodiimides and ethyl diazoacetate under base High yields, scalable, mild conditions Mostly applied to 1,2,3-triazoles; adaptation needed for 1,2,4-triazoles
Stepwise Functional Group Transformations Microwave-assisted, uses succinimide intermediates and aminoguanidine derivatives Efficient for diverse amines, controlled substitution Requires multiple steps; specific to propanamide derivatives

Detailed Research Findings and Data

Reaction Conditions and Yields

Entry Starting Materials Catalyst/Base Solvent Temperature Time Yield (%) Notes
1 5-Amino-1-phenyl-1H-1,2,4-triazole + Aromatic aldehyde + Ethyl acetoacetate APTS (0.1 equiv) Ethanol Reflux 24 h Not specified (solid isolated) Formation of triazolo[4,3-a]pyrimidines
2 Carbodiimide + Ethyl diazoacetate KOH or Cs2CO3 Acetonitrile Room temp to 60 °C 15 h 75-81% Purity of carbodiimide critical
3 N-guanidinosuccinimide + Amines Microwave irradiation Not specified Microwave heating Minutes High yields (varied) Dependent on amine nucleophilicity

Mechanistic Insights

  • The one-pot synthesis involves initial Knoevenagel condensation followed by Michael addition and lactamization.
  • Carbodiimide and diazo compound reactions proceed via nucleophilic addition to carbodiimide, forming anionic intermediates that cyclize to triazole rings.
  • Microwave-assisted reactions enable rapid ring formation via succinimide intermediates.

Characterization Data (Representative)

Parameter Data
Melting Point 124–125 °C (for related ethyl 1-phenyl-5-(phenylamino)-1H-1,2,3-triazole-4-carboxylate)
1H NMR (CDCl3) Signals consistent with aromatic protons and amino substituents
Purification Flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-phenyl-1,2,4-triazole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Recent studies have demonstrated that derivatives of ethyl 5-amino-1-phenyl-1,2,4-triazole-3-carboxylate exhibit potent antitumor activity. A notable investigation involved the synthesis of new triazolo[4,3-a]pyrimidine derivatives using this compound as a precursor. The synthesized compounds were evaluated against breast cancer cell lines (MDA-MB-231 and MCF-7), revealing IC50 values of 17.83 μM and 19.73 μM, respectively, indicating strong potential as antitumor agents compared to standard treatments like Cisplatin .

Chagas Disease Treatment
Another promising application is in the treatment of Chagas disease caused by Trypanosoma cruzi. Compounds derived from 5-amino-1,2,3-triazole frameworks have shown significant suppression of parasite burden in mouse models. The optimization of these compounds led to improved potency and metabolic stability, suggesting a pathway for developing new treatments for neglected tropical diseases .

Agricultural Applications

Plant Growth Regulators
this compound has been explored as a potential plant growth regulator. Its derivatives have been tested for their ability to enhance crop yield and resistance against various pathogens. Studies indicate that these compounds can modulate plant physiological processes, leading to improved growth rates and stress tolerance under adverse environmental conditions.

Material Science Applications

Synthesis of Energetic Salts
The compound has been utilized in synthesizing nitrogen-rich energetic salts. Research indicates that the cationic forms derived from this compound exhibit high thermal stability and low sensitivity to impact. These properties are crucial for developing safer explosives and propellants with enhanced performance characteristics .

Case Studies

Application Area Study Reference Findings
Antitumor Activity Compounds showed IC50 values of 17.83 μM (MDA-MB-231) and 19.73 μM (MCF-7).
Chagas Disease Significant suppression of Trypanosoma cruzi in mouse models with optimized compounds.
Energetic Salts High thermal stability (up to 407 °C) and low sensitivity; comparable performance to RDX/HMX.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-phenyl-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Modifications

The following analogs share the 1,2,4-triazole-3-carboxylate core but differ in substituents, leading to variations in biological activity and physicochemical properties:

Compound Name Substituents (Positions) CAS Number Key Applications/Activities References
Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate 5-methyl 40253-47-2 Intermediate for antiviral agents
Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate 5-chloro 774608-88-7 Anticancer research
Ethyl 5-(4-trifluoromethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate 5-(4-CF₃O-phenyl) 1416345-49-7 Anti-inflammatory and antiviral
Ethyl 5-benzyl-1-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate 1-pyridin-3-yl, 5-benzyl Anti-inflammatory
Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate 4-benzamido, 5-phenyl Anticancer, antibacterial

Physicochemical Properties

Property Target Compound Ethyl 5-methyl Analog Ethyl 5-chloro Analog
Molecular Weight (g/mol) 247.25 155.16 194.59
Density (g/cm³) 1.2 ± 0.1 1.4 ± 0.1 (estimated)
Boiling Point (°C) 312.5 ± 25.0 295–300 (estimated)
LogP 2.1 (predicted) 0.12 1.8

Research Findings and Trends

  • SAR Insights : The phenyl group at position 1 enhances metabolic stability, while electron-deficient substituents (e.g., CF₃O) at position 5 improve target binding .
  • Emerging Applications: Derivatives of the target compound are being explored as non-nucleoside polymerase inhibitors for hepatitis C virus (HCV) .

Biological Activity

Ethyl 5-amino-1-phenyl-1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities including antimicrobial , anticancer , antifungal , and anti-inflammatory effects. Its structure allows it to interact with various biological targets, making it a versatile compound in drug discovery.

Target Enzymes and Pathways

The compound primarily acts through the inhibition of specific enzymes. Notably:

  • Carbonic Anhydrase-II : Inhibits this enzyme involved in pH regulation and ion balance, leading to altered cellular functions.
  • α-Glucosidase : Impedes carbohydrate metabolism, which can influence energy homeostasis in cells.
  • Acetylcholinesterase (AChE) : Inhibition leads to increased acetylcholine levels, enhancing cholinergic neurotransmission.

These interactions suggest that this compound may play roles in both neurological and metabolic pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties against various pathogens:

Pathogen TypeActivity LevelReference
BacteriaModerate to High
FungiSignificant
VirusesPotential (under investigation)

In particular, the compound has shown effectiveness against resistant strains of bacteria, highlighting its potential as an alternative treatment option.

Anticancer Properties

Studies indicate that this compound possesses anticancer activity:

  • Cytotoxicity : Demonstrated cytotoxic effects on cancer cell lines leading to apoptosis.
  • Mechanisms : Involves modulation of cell signaling pathways and gene expression related to cell survival and proliferation .

Study 1: Anticancer Activity in vitro

A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers with IC50 values suggesting high potency against certain cancer types .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against multidrug-resistant bacterial strains. The results showed that the compound had a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics like ciprofloxacin .

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound reveals:

  • Stability : The compound remains stable under various experimental conditions with minimal degradation over time.
  • Toxicological Profile : Initial studies suggest a favorable safety profile; however, further investigations are required to fully assess its toxicity and side effects in vivo .

Q & A

Q. What are the optimal synthetic routes for ethyl 5-amino-1-phenyl-1,2,4-triazole-3-carboxylate?

The synthesis typically involves cyclocondensation reactions. For example, carboxylic acid hydrazides react with ethyl carbethoxyformimidate under anhydrous conditions to form triazole derivatives. Key parameters include:

  • Temperature : 80–100°C for cyclocondensation .
  • Solvents : Toluene or ethanol for improved solubility and yield .
  • Purification : Column chromatography (e.g., silica gel with hexane/EtOAc) to isolate the product .
    Multi-step protocols may include hydroxymethylation or aminolysis, where anhydrous conditions enhance efficiency .

Q. How is the compound characterized post-synthesis?

Structural elucidation employs:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., ester carbonyl at ~165–170 ppm, amino protons at ~5–6 ppm) .
  • X-ray crystallography : SHELX software resolves bond lengths and angles, critical for confirming regioselectivity .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 247.1) .

Q. What are the key functional groups influencing reactivity?

  • 5-Amino group : Participates in nucleophilic substitutions or hydrogen bonding with biological targets .
  • Ester moiety : Hydrolyzes under basic conditions to carboxylic acid derivatives; sensitive to prolonged storage in humid environments .
  • Phenyl ring : Stabilizes the triazole core via π-π stacking, affecting solubility in polar solvents .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structure determination?

Discrepancies in X-ray data (e.g., twinning or disorder) require:

  • SHELXL refinement : Apply restraints for bond distances/angles and use TWIN/BASF commands for twinned datasets .
  • Validation tools : Check R-factors (<5% for high-resolution data) and ADDSYM in PLATON to detect missed symmetry .
    Example: A study resolved phenyl ring torsional angles (84.84°) using iterative refinement .

Q. How can low yields in synthesis be addressed?

Optimize:

  • Reaction time : Extend reflux duration (e.g., 12–24 hours for hydroxymethylation) .
  • Catalysts : Add K2_2CO3_3 or DMF to enhance regioselectivity in cyclocondensation .
  • Workup : Use acid-base partitioning (1N HCl/10% NaHCO3_3) to remove unreacted hydrazides .
    Yields improve from ~37% to >80% with controlled stoichiometry and inert atmospheres .

Q. What methodologies evaluate the compound’s biological activity?

  • In vitro assays : Enzyme inhibition (e.g., MIC values against Candida spp. via broth microdilution) .
  • In vivo models : Acute toxicity studies in rodents (LD50_{50} > 500 mg/kg) to assess therapeutic windows .
  • Mechanistic studies : Molecular docking (AutoDock Vina) predicts binding to fungal CYP51 or adenosine receptors .

Q. How are trace impurities analyzed in the compound?

  • HPLC-DAD : C18 columns (acetonitrile/water gradient) detect <0.1% impurities; retention time ~8.2 min .
  • LC-MS/MS : Identifies byproducts (e.g., de-esterified derivatives at m/z 219.1) .
  • TLC : Rf_f = 0.63 (hexane/EtOAc 1:1) confirms purity .

Q. How do structural modifications affect bioactivity?

Comparative data for triazole derivatives:

DerivativeSubstituentMIC (μg/mL)
Ethyl 5-amino-1-phenyl-...-NH2_22.5
Ethyl 5-methyl-1-phenyl-...-CH3_310.0
Ethyl 5-chloro-1-phenyl-...-Cl5.0
Amino groups enhance antifungal activity due to hydrogen bonding with target enzymes .

Q. What computational approaches study ligand-target interactions?

  • Docking simulations : Use Glide (Schrödinger) to model binding to adenosine A2A_{2A} receptors (docking score < -8 kcal/mol) .
  • MD simulations : GROMACS assesses stability of ligand-enzyme complexes (RMSD < 2 Å over 100 ns) .
  • QSAR models : Hammett constants (σ) predict electron-withdrawing effects on bioactivity .

Q. How is compound stability assessed under varying conditions?

  • Kinetic studies : Monitor degradation via HPLC at 40°C/75% RH; t90_{90} = 30 days .
  • pH stability : Hydrolyzes rapidly at pH > 10 (half-life < 1 hour) .
  • Light sensitivity : Store in amber vials; UV irradiation (254 nm) induces <5% decomposition in 48 hours .

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